3-(3-Methoxy-phenylamino)-propionitrile
Overview
Description
3-(3-Methoxy-phenylamino)-propionitrile is an organic compound that features a methoxy group attached to a phenyl ring, which is further connected to an amino group and a propionitrile moiety
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic intervention .
Mode of Action
For instance, Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves the interaction of organoboron reagents with palladium . The compound may interact with its targets in a similar manner, leading to changes in the targets’ function .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to downstream effects.
Pharmacokinetics
A study on a similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, showed that it undergoes rapid metabolism and wide tissue distribution with an absorption ratio of ≥12% . This suggests that 3-(3-Methoxy-phenylamino)-propionitrile may have similar ADME properties, which could impact its bioavailability.
Result of Action
Compounds with similar structures have been found to have diverse biological activities . These activities suggest that the compound may have a wide range of molecular and cellular effects.
Action Environment
For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which may be similar to the mode of action of this compound, is influenced by factors such as reaction conditions and the stability of the organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxy-phenylamino)-propionitrile typically involves the reaction of 3-methoxyaniline with acrylonitrile. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:
3-Methoxyaniline+Acrylonitrile→this compound
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-(3-Hydroxy-phenylamino)-propionitrile.
Reduction: The nitrile group can be reduced to an amine, resulting in the formation of 3-(3-Methoxy-phenylamino)-propylamine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like halides or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-(3-Hydroxy-phenylamino)-propionitrile.
Reduction: 3-(3-Methoxy-phenylamino)-propylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-(3-Hydroxy-phenylamino)-propionitrile: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(3-Methoxy-phenylamino)-propylamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness: 3-(3-Methoxy-phenylamino)-propionitrile is unique due to the presence of both a methoxy group and a nitrile group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Properties
IUPAC Name |
3-(3-methoxyanilino)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-13-10-5-2-4-9(8-10)12-7-3-6-11/h2,4-5,8,12H,3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJLNXJJMNKZKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367872 | |
Record name | 3-(3-Methoxyanilino)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26424-07-7 | |
Record name | 3-(3-Methoxyanilino)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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